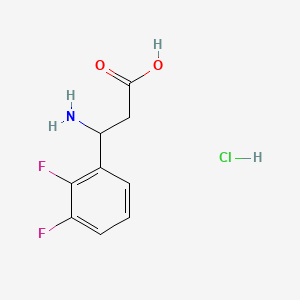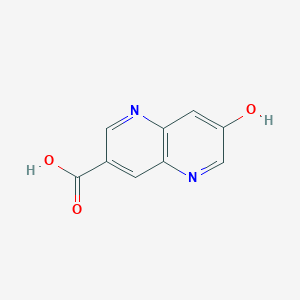![molecular formula C10H5BrN2S2 B8181537 4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8181537.png)
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
概要
説明
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their unique electronic properties and are widely used in various fields, including organic electronics and materials science. The presence of bromine and thiophene groups in the molecule enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
One common method involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like palladium catalysts.
Oxidation and Reduction: The thiophene group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, often using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include palladium catalysts, N-Bromosuccinimide (NBS), and dichlorobenzene . Major products formed from these reactions depend on the specific reagents and conditions used but often include more complex benzo[c][1,2,5]thiadiazole derivatives.
科学的研究の応用
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used in the synthesis of polymer semiconductors for photovoltaic solar cell devices.
Fluorescent Sensors: The compound’s unique electronic properties make it suitable for use in fluorescent sensors.
Materials Science: Its ability to form complex structures makes it valuable in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is primarily based on its electronic properties. The compound acts as an electron donor-acceptor system, which allows it to participate in various electronic and photophysical processes. The molecular targets and pathways involved depend on the specific application but often include interactions with other molecules in electronic devices or catalytic systems .
類似化合物との比較
4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds also have applications in organic electronics and photocatalysis.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is used in the synthesis of polymer semiconductors for photovoltaic devices.
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: It is used in the development of new materials with specific electronic properties.
The uniqueness of this compound lies in its specific combination of bromine and thiophene groups, which enhances its reactivity and makes it a valuable intermediate in various synthetic processes.
特性
IUPAC Name |
4-bromo-7-thiophen-2-yl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2S2/c11-7-4-3-6(8-2-1-5-14-8)9-10(7)13-15-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIEATVJBTJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C3=NSN=C23)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(S)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid hydrochloride](/img/structure/B8181512.png)
![3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181518.png)


